Fluchloralin
Overview
Description
Fluchloralin is a chemical used in agriculture as a herbicide . It is also known as N-(2-chloroethyl)-alpha-trifluoro-2,6-dinitro-N-propyl-p-toluidine . Its molecular formula is C12H13ClF3N3O4 .
Synthesis Analysis
The electrochemical reduction behavior of fluchloralin has been studied by D.C.polarography, differential pulse polarography, millicoulometry, and controlled potential electrolysis in the universal buffers ranging from 2.0 to 12.0 . Kinetic parameters were evaluated and a reduction mechanism was proposed .Molecular Structure Analysis
Fluchloralin’s molecular formula is C12H13ClF3N3O4 . Its average mass is 355.698 Da and its monoisotopic mass is 355.054657 Da .Chemical Reactions Analysis
Chemical reaction network theory is an area of applied mathematics that attempts to model the behavior of real-world chemical systems . Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated .Physical And Chemical Properties Analysis
Fluchloralin has a molecular formula of C12H13ClF3N3O4, an average mass of 355.698 Da, and a monoisotopic mass of 355.054657 Da .Scientific Research Applications
Fluchloralin: A Comprehensive Analysis of Scientific Research Applications
Weed Control in Agriculture: Fluchloralin is widely used as a pre-emergence herbicide in agriculture to control a variety of weeds. It is particularly effective when applied in November and December at specific concentrations for crops like maize, millets, sugarcane, and apple. The addition of non-phytotoxic oil to the spray tank can enhance its activity against more mature weeds .
Interaction with Other Chemicals: Research has shown that the persistence of Fluchloralin in soil can be influenced by other chemicals, such as DBCP (1,2-dibromo-3-chloropropane). Studies have been conducted to evaluate how Fluchloralin’s effectiveness and degradation are affected when used in conjunction with DBCP .
Impact on Soil Microorganisms: Fluchloralin’s influence on soil microorganisms like Rhizobium and PSB (Pseudomonas striata) has been studied. These microorganisms are crucial for symbiotic relationships with plants, affecting parameters like growth and yield in crops such as mungbean .
Herbicide Residue Safety: The safety of Fluchloralin residues in crops and soil is a significant concern. Residue analysis in crops like potato has shown that Fluchloralin does not leave harmful residues, indicating its safe use for effective weed management without affecting soil properties such as pH, electrical conductivity, organic carbon content, and nutrient availability .
Persistence in Soil: The persistence of Fluchloralin in soil and its degradation rate are important for understanding its long-term environmental impact. Studies have found that Fluchloralin residues can be detected in soil up to 150 days after application, with varying degrees of loss depending on the crop and previous treatments .
Enhancement of Manual Weed Removal: In regions where manual methods are primarily used for weed management in food legumes, Fluchloralin can enhance the effectiveness of these methods. It helps control perennial weeds that are not easily managed through manual or mechanical removal alone .
Mechanism of Action
Target of Action
Fluchloralin, a member of the dinitroaniline family, primarily targets tubulin proteins in plants . Tubulin proteins are crucial for cell division and growth, as they form the structural basis for the mitotic spindle during cell division .
Mode of Action
Fluchloralin acts as a microtubule assembly inhibitor . It binds to tubulin, preventing the growth of microtubules . This inhibitory action disrupts mitosis and cytokinesis, leading to irregular cell shapes and divisions, thickened cell walls, and arrested root and shoot growth .
Biochemical Pathways
The primary biochemical pathway affected by Fluchloralin is the assembly of microtubules . By inhibiting this process, Fluchloralin disrupts the normal cell division and growth in plants.
Pharmacokinetics
It’s known that fluchloralin is a pre-planting, soil-applied herbicide . The herbicide absorption occurs mainly by the hypocotyl, then by the seedling radicles, at the beginning of germination .
Result of Action
The primary result of Fluchloralin’s action is the inhibition of plant growth. By disrupting microtubule assembly, Fluchloralin prevents normal cell division and growth, leading to irregular cell shapes and divisions, thickened cell walls, and arrested root and shoot growth . This effectively controls weed competition, thereby increasing crop yield .
Action Environment
Fluchloralin is a pre-emergence herbicide, which means it must be incorporated into the soil and applied soon after sowing, when the plant seeds are beginning the germination process . The efficacy and stability of Fluchloralin can be influenced by various environmental factors, including soil type, temperature, and moisture levels . .
Safety and Hazards
properties
IUPAC Name |
N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O4/c1-2-4-17(5-3-13)11-9(18(20)21)6-8(12(14,15)16)7-10(11)19(22)23/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFMIVVPXOGUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCl)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032614 | |
Record name | Fluchloralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Flash Point |
30 °C | |
Record name | FLUCHLORALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In acetone, benzene, chloroform, diethyl ether, ethyl acetate >1000, cyclohexane 251, ethanol 177, olive oil 260 (all in g/kg, 20 °C), In water, 0.9 mg/L at 20 °C | |
Record name | FLUCHLORALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3X10-5 mm Hg at 20 °C | |
Record name | FLUCHLORALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange-yellow solid | |
CAS RN |
33245-39-5 | |
Record name | Fluchloralin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33245-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluchloralin [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033245395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluchloralin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluchloralin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUCHLORALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98UIF19AH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUCHLORALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
42-43 °C | |
Record name | FLUCHLORALIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3919 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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